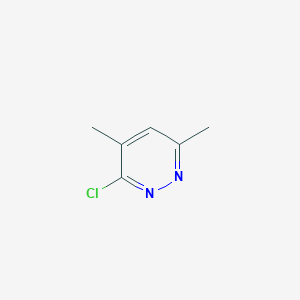

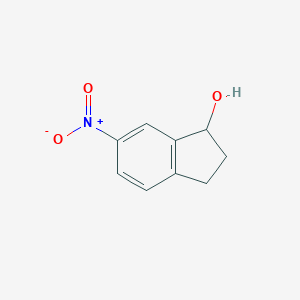

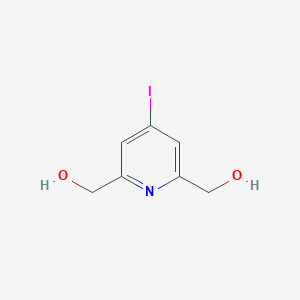

![molecular formula C9H9N3O2 B176135 2-Etil imidazo[1,2-b]piridazina-2-carboxilato CAS No. 123531-27-1](/img/structure/B176135.png)

2-Etil imidazo[1,2-b]piridazina-2-carboxilato

Descripción general

Descripción

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .

Synthesis Analysis

The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .Aplicaciones Científicas De Investigación

Síntesis orgánica y desarrollo de fármacos

El 2-etil imidazo[1,2-b]piridazina-2-carboxilato sirve como un andamiaje versátil en la síntesis orgánica. Su estructura es fundamental en el desarrollo de nuevos fármacos, particularmente debido a su marco heterocíclico rico en nitrógeno, que a menudo se asocia con actividad biológica . La reactividad del compuesto permite la creación de diversos derivados, que pueden ser examinados para determinar sus propiedades farmacológicas.

Dispositivos optoelectrónicos

En el campo de la ciencia de los materiales, este compuesto ha demostrado potencial en el desarrollo de dispositivos optoelectrónicos . Sus propiedades electrónicas lo hacen adecuado para su uso en diodos emisores de luz (LED), células fotovoltaicas y otras aplicaciones donde la manipulación de la luz y la electricidad es crucial.

Sensores

La reactividad y la estabilidad del this compound lo convierten en un excelente candidato para el desarrollo de sensores . Estos sensores se pueden utilizar para detectar contaminantes ambientales, marcadores biológicos o sustancias químicas, proporcionando datos valiosos para diversas aplicaciones científicas e industriales.

Investigación contra el cáncer

Se está investigando el uso de derivados del this compound como posibles agentes anticancerígenos . La capacidad del compuesto para interactuar con los sistemas biológicos puede conducir al desarrollo de nuevas terapias que se dirijan a células cancerosas específicas con menos efectos secundarios.

Microscopía confocal e imagenología

En el ámbito de la bioimagenología, los derivados del this compound se están explorando como emisores para microscopía confocal e imagenología . Estos compuestos pueden ayudar en la visualización de las estructuras y funciones celulares, ayudando en el diagnóstico y estudio de diversas enfermedades.

Inhibidores de BTK para enfermedades autoinmunes

El compuesto ha sido estudiado por su aplicación en la síntesis de inhibidores de la tirosina quinasa de Bruton (BTK) . Los inhibidores de BTK son una clase de fármacos que pueden modular el sistema inmunológico y se están investigando para el tratamiento de enfermedades autoinmunes.

Bloques de construcción heterocíclicos

El this compound también se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos . Estos bloques de construcción son esenciales para la creación de compuestos con propiedades específicas que se requieren para la investigación científica avanzada.

Intermediarios farmacéuticos

Por último, este compuesto es valioso como intermedio en la industria farmacéutica . Se puede utilizar en la síntesis de diversos fármacos, jugando un papel fundamental en el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados.

Mecanismo De Acción

Target of Action

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied for its biological activity . These compounds show diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets to exert their biological effects . For example, some derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups, a process that can affect the function of the target proteins.

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some derivatives have been found to inhibit kinases, which play crucial roles in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Pharmacokinetics

A related compound has been reported to have good oral bioavailability , suggesting that Ethyl imidazo[1,2-B]pyridazine-2-carboxylate might also have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities of imidazo[1,2-b]pyridazine derivatives , it can be inferred that Ethyl imidazo[1,2-B]pyridazine-2-carboxylate might have multiple effects at the molecular and cellular levels.

Direcciones Futuras

Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .

Análisis Bioquímico

Biochemical Properties

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-B]pyridazine derivatives have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . The nature of these interactions is largely dependent on the specific derivative and the biological context.

Cellular Effects

The effects of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate on cells and cellular processes are diverse. These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is dependent on the specific derivative and the biological context.

Metabolic Pathways

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Propiedades

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445338 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123531-27-1 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

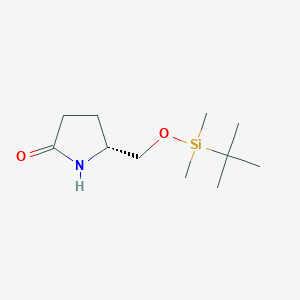

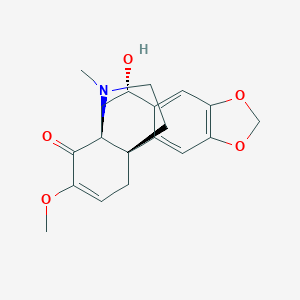

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)